molecular formula C24H21N3O4S2 B2711409 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 898466-21-2

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No.: B2711409
CAS No.: 898466-21-2
M. Wt: 479.57
InChI Key: AAPHWOJJDCXFMY-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylthiazolyl group, and a phenylsulfonamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-aminobenzamide in the presence of a suitable catalyst to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(2-propynyl)benzamide
  • 4-Methoxy-N-(4-methylbenzyl)benzamide
  • 4-Methoxy-N-phenylbenzamide

Uniqueness

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is unique due to the presence of the thiazole ring and the phenylsulfonamido group, which are not commonly found together in similar compounds

Properties

IUPAC Name

3-(benzenesulfonamido)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-16-22(17-11-13-20(31-2)14-12-17)25-24(32-16)26-23(28)18-7-6-8-19(15-18)27-33(29,30)21-9-4-3-5-10-21/h3-15,27H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPHWOJJDCXFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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